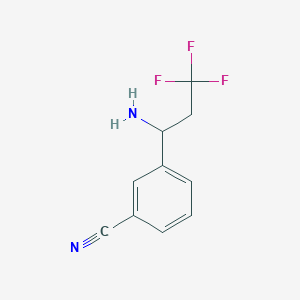
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile is a chemical compound with the molecular formula C10H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile core, which imparts unique chemical properties to the compound .
Preparation Methods
Chemical Reactions Analysis
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile can be compared with other similar compounds, such as:
3-Aminobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
The presence of the trifluoromethyl group in this compound makes it unique and imparts distinct chemical properties that are valuable in various applications .
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-(1-amino-3,3,3-trifluoropropyl)benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)5-9(15)8-3-1-2-7(4-8)6-14/h1-4,9H,5,15H2 |
InChI Key |
BWKQXKNXWLUPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(F)(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


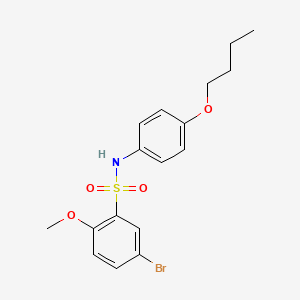

![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)

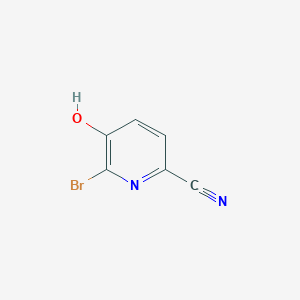
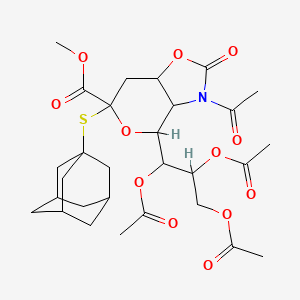
![7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12275819.png)
![5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)

![5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275822.png)
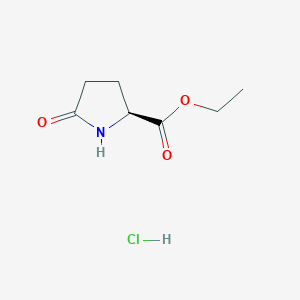
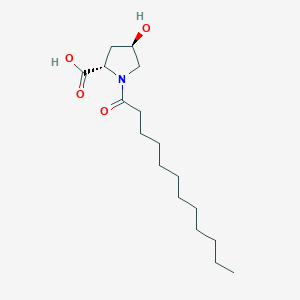
![5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride](/img/structure/B12275843.png)
